6-(3-Ethoxypropyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione
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Overview
Description
6-(3-Ethoxypropyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes an ethoxypropyl group and multiple methyl groups attached to a purine-imidazole fused ring system
Preparation Methods
The synthesis of 6-(3-Ethoxypropyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials, such as ethoxypropylamine and tetramethylpurine derivatives, under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reactions to achieve higher yields and purity, often through the use of advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
6-(3-Ethoxypropyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Cyclization: Intramolecular cyclization reactions can occur, leading to the formation of more complex ring structures
Scientific Research Applications
6-(3-Ethoxypropyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 6-(3-Ethoxypropyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression .
Comparison with Similar Compounds
When compared to other similar compounds, 6-(3-Ethoxypropyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione stands out due to its unique structural features and diverse range of applications. Similar compounds include other purine derivatives and imidazole-containing molecules, such as:
- 6-(3-Ethoxypropyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione
- 6-(3-Ethoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione These compounds share some structural similarities but differ in their specific functional groups and overall chemical properties, leading to variations in their reactivity and applications .
Properties
IUPAC Name |
6-(3-ethoxypropyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O3/c1-6-24-9-7-8-20-10(2)11(3)21-12-13(17-15(20)21)18(4)16(23)19(5)14(12)22/h6-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIIPDRSAJQLGJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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